molecular formula C13H15N3O4S B3967428 4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

Cat. No.: B3967428
M. Wt: 309.34 g/mol
InChI Key: TVOXCYWLEYMHQF-UHFFFAOYSA-N
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Description

4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide is a synthetic organic compound characterized by its complex molecular structure It features a nitro group attached to a benzamide core, with a tetrahydro-2-furanylmethyl group linked via a carbonothioyl bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Introduction of the Tetrahydro-2-furanylmethyl Group: The next step involves the reaction of the nitrated benzamide with tetrahydro-2-furanylmethylamine. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Carbonothioylation: The final step involves the introduction of the carbonothioyl group. This can be achieved by reacting the intermediate product with carbon disulfide (CS2) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Reduction: 4-amino-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the carbonothioyl group might interact with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzamide: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}aniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

The presence of the carbonothioyl group in 4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide distinguishes it from other similar compounds. This group can impart unique reactivity and interaction profiles, making it a valuable compound for specific applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-nitro-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-12(9-3-5-10(6-4-9)16(18)19)15-13(21)14-8-11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXCYWLEYMHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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